molecular formula C16H21NO3 B11170170 2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate

2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate

Cat. No.: B11170170
M. Wt: 275.34 g/mol
InChI Key: DUTREDGXQIBALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with dimethyl groups and an acetate ester linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate typically involves the reaction of 3,5-dimethylpiperidine with phenyl acetate under specific conditions. One common method is the acylation of 3,5-dimethylpiperidine with phenyl acetate in the presence of a suitable catalyst, such as a Lewis acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]aniline
  • **4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline

Uniqueness

2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl acetate is unique due to its specific structural features, such as the combination of a piperidine ring with dimethyl substitutions and an acetate ester linked to a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C16H21NO3/c1-11-8-12(2)10-17(9-11)16(19)14-6-4-5-7-15(14)20-13(3)18/h4-7,11-12H,8-10H2,1-3H3

InChI Key

DUTREDGXQIBALL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC=C2OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.